5-(2-Bromophenyl)-5-oxovaleric acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(2-Bromophenyl)-5-oxovaleric acid involves intricate chemical reactions, highlighting the complexity and the precision needed in organic synthesis. For instance, the chemical synthesis of 4,5-dioxovaleric acid, a compound with a structure related to our compound of interest, was synthesized from 5-bromolevulinic acid via a series of reactions involving the formation of pyridinium bromide, nitrone formation with p-nitrosodimethylaniline, and subsequent hydrolysis (Beale, Gold, & Granick, 1979).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(2-Bromophenyl)-5-oxovaleric acid reveals intricate details about their chemical nature. For example, the crystal structure analysis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provided insights into the molecular geometry and hydrogen bonding patterns (Wang & Dong, 2009).
Chemical Reactions and Properties
Chemical reactions involving bromophenyl compounds are complex and varied. For instance, the study on oxovanadium(IV)-catalyzed oxidation of substituted 4-oxo-4-phenyl-butanoic acids by bromate in acid medium shows intricate reaction pathways leading to the formation of malonic acid and corresponding benzoic acid, demonstrating the reactivity of such compounds in oxidation reactions (Reddy & Manjari, 2010).
Physical Properties Analysis
The physical properties of bromophenyl compounds, such as 5-bromo-salicylic acid, have been studied through spectroscopic methods including FT-IR and FT-Raman, providing detailed information on the vibrational modes and structural conformations (Karabacak & Kurt, 2009).
Scientific Research Applications
Metabolic Pathways and Structural Analyses
The metabolic pathways of related bromophenyl compounds have been a subject of extensive research. For example, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have uncovered its metabolism in rats, identifying metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others. These findings provide insights into potential metabolic transformations 5-(2-bromophenyl)-5-oxovaleric acid might undergo, emphasizing the significance of its structural analogs in metabolic studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Chemical Analysis
The synthesis of complex organic structures involving bromophenyl derivatives is crucial in chemical research. The work by Zaidlewicz and Wolan (2002) on the synthesis of ω-(4-bromophenyl)alkanoic acids demonstrates the application of 5-(2-bromophenyl)-5-oxovaleric acid in synthesizing organoboranes, highlighting the chemical's importance in creating intermediates for further chemical reactions and studies. Their approach through hydroboration–thermal isomerization–oxidation showcases the versatility of bromophenyl compounds in organic synthesis (Zaidlewicz & Wolan, 2002).
Antioxidant and Anticancer Properties
The antioxidant activity of bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds structurally similar to 5-(2-bromophenyl)-5-oxovaleric acid, underscores the potential of such compounds in developing natural antioxidants. These substances exhibited potent activities stronger than conventional antioxidants, suggesting the feasibility of their application in preventing oxidative deterioration of food and exploring their anticancer properties (Li, Xiao-Ming Li, Gloer, & Bin-Gui Wang, 2011).
Corrosion Inhibition
The synthesis of 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) from 2-bromo-5-methoxybenzohydrazide showcases the application of bromophenyl derivatives as corrosion inhibitors. ATH's effectiveness in acidic mediums highlights the potential of 5-(2-bromophenyl)-5-oxovaleric acid derivatives in industrial applications where corrosion resistance is crucial. The study by Yamin, Sheet, and Al-Amiery (2020) emphasizes the role of such compounds in extending the life of metal components, contributing to more sustainable manufacturing processes (Yamin, Sheet, & Al-Amiery, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-bromophenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVADNGAAQDTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564180 | |
Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-5-oxovaleric acid | |
CAS RN |
124576-25-6 | |
Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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